1-(5-Methylpyrimidin-2-yl)propan-1-one
Description
Chemical Classification and Nomenclature
This compound belongs to the broad category of heterocyclic organic compounds, specifically classified as a substituted pyrimidine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the name clearly indicating the structural features: a propanone moiety attached to the 2-position of a 5-methylpyrimidine ring system.
The molecular formula C8H10N2O reflects the compound's composition, containing eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula provides insight into the molecular complexity and the presence of multiple functional groups within a relatively compact structure. The molecular weight of 150.18 grams per mole places the compound in a size range that is both synthetically accessible and potentially bioactive.
The structural representation of the compound can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation, CCC(=O)C1=NC=C(C=N1)C, provides a linear description of the molecular connectivity. This notation clearly shows the propyl chain attached to a carbonyl group, which is in turn connected to the pyrimidine ring bearing a methyl substituent.
The compound's classification as a pyrimidine derivative places it within a well-established chemical family known for diverse biological activities and synthetic utility. Pyrimidines are characterized as π-deficient heterocycles, a property that significantly influences their chemical reactivity and interactions with other molecules. The substitution pattern in this compound, with the propanone group at position 2 and the methyl group at position 5, creates a specific electronic environment that distinguishes it from other pyrimidine derivatives.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical context of pyrimidine chemistry research. The compound was first documented in chemical databases in 2014, representing a relatively recent addition to the catalog of characterized pyrimidine derivatives. This timeline places its discovery within the modern era of heterocyclic chemistry, where sophisticated analytical techniques enable precise structural characterization and property determination.
The historical development of pyrimidine chemistry provides important context for understanding the significance of compounds like this compound. Pyrimidine derivatives have been known since the early 19th century, with compounds such as alloxan identified in early chemical studies. However, the systematic synthesis and study of pyrimidines began in earnest during the late 1800s, when researchers like Grimaux reported the preparation of barbituric acid in 1879.
The evolution of pyrimidine chemistry accelerated significantly in 1884 with Pinner's work, which established fundamental synthetic methodologies for pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. This foundational work established synthetic approaches that continue to influence modern pyrimidine chemistry, including the preparation of compounds like this compound.
The nomenclature for pyrimidines was formally proposed by Pinner in 1885, providing the systematic naming conventions that facilitate precise identification of specific derivatives. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, establishing the fundamental ring system that serves as the foundation for derivatives like this compound.
The specific synthetic approach for this compound involves the reaction of 5-methylpyrimidine with propanone under catalyzed conditions. This methodology reflects modern synthetic strategies that enable precise structural control and efficient preparation of targeted pyrimidine derivatives. The reaction typically proceeds through nucleophilic substitution or condensation mechanisms, facilitated by acid or base catalysts under controlled temperature and solvent conditions.
Significance in Heterocyclic Chemistry Research
This compound holds considerable significance within the broader field of heterocyclic chemistry research, representing important structural features and chemical properties that contribute to our understanding of pyrimidine-based systems. The compound serves as both a subject of fundamental chemical investigation and a potential intermediate for the synthesis of more complex heterocyclic structures.
The structural characteristics of this compound exemplify several key principles in heterocyclic chemistry. The pyrimidine ring system exhibits π-deficiency due to the presence of two nitrogen atoms, which significantly influences the compound's electronic properties and chemical reactivity. This π-deficiency makes electrophilic aromatic substitution more challenging while facilitating nucleophilic aromatic substitution reactions, properties that are fundamental to pyrimidine chemistry.
Research into pyrimidine derivatives has revealed their extensive biological significance, with compounds containing the pyrimidine scaffold demonstrating diverse pharmacological activities. The heterocyclic pyrimidine core appears in numerous natural products and synthetic compounds exhibiting anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. This biological relevance has driven continued research interest in pyrimidine derivatives, including compounds like this compound.
The compound's significance extends to its potential role as a synthetic intermediate in the preparation of more complex heterocyclic systems. The presence of both the pyrimidine ring and the reactive carbonyl group provides multiple sites for chemical modification, enabling the construction of diverse molecular architectures. This versatility makes the compound valuable for medicinal chemistry applications and the development of new therapeutic agents.
Contemporary research has emphasized the importance of structure-activity relationships in pyrimidine derivatives, with the position and nature of substituents significantly influencing biological activities. The specific substitution pattern in this compound, featuring the methyl group at position 5 and the propanone moiety at position 2, provides insights into how structural modifications affect chemical and biological properties.
Position within Pyrimidine Derivative Family
This compound occupies a distinctive position within the extensive family of pyrimidine derivatives, characterized by its specific substitution pattern and functional group arrangement. The compound represents one member of a vast chemical family that includes naturally occurring nucleotides, synthetic pharmaceuticals, and research intermediates.
The pyrimidine derivative family encompasses compounds ranging from simple methylated pyrimidines to complex polyfunctional molecules. Within this family, this compound is classified among the acyl-substituted pyrimidines, a subgroup characterized by the presence of carbonyl-containing substituents attached to the pyrimidine ring. This classification distinguishes it from other major subgroups such as amino-substituted pyrimidines, hydroxypyrimidines, and halogenated pyrimidines.
The compound's relationship to naturally occurring pyrimidine derivatives provides important context for understanding its chemical significance. Natural pyrimidine derivatives include the nucleotide bases cytosine, thymine, and uracil, which are fundamental components of deoxyribonucleic acid and ribonucleic acid. While this compound differs significantly in structure from these biological pyrimidines, it shares the common pyrimidine core that underlies their chemical properties.
Comparative analysis with structurally related compounds reveals the unique features of this compound within the pyrimidine family. Similar compounds include 1-(2-Pyrimidinyl)propan-1-one, 1-(4-Methylpyrimidin-2-yl)propan-1-one, and 1-(5-Ethylpyrimidin-2-yl)propan-1-one. These structural analogs differ in the position or nature of substituents, providing opportunities to study structure-property relationships within this chemical series.
| Compound | Substitution Pattern | Molecular Formula | Distinguishing Features |
|---|---|---|---|
| This compound | 5-methyl, 2-propanone | C8H10N2O | Reference compound |
| 1-(2-Pyrimidinyl)propan-1-one | 2-propanone only | C7H8N2O | No alkyl substitution |
| 1-(4-Methylpyrimidin-2-yl)propan-1-one | 4-methyl, 2-propanone | C8H10N2O | Isomeric methyl position |
| 1-(5-Ethylpyrimidin-2-yl)propan-1-one | 5-ethyl, 2-propanone | C9H12N2O | Extended alkyl chain |
The electronic properties of this compound reflect its position within the pyrimidine family's characteristic behavior patterns. The compound exhibits the typical π-deficiency associated with diazine heterocycles, resulting from the presence of two nitrogen atoms in the aromatic ring system. This electronic characteristic influences the compound's reactivity toward both electrophilic and nucleophilic reagents, positioning it among pyrimidine derivatives that demonstrate enhanced nucleophilic substitution reactivity compared to simple aromatic compounds.
The compound's position within the pyrimidine derivative family also reflects broader trends in heterocyclic chemistry research. Contemporary investigations into pyrimidine-based compounds emphasize their potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. The structural features of this compound align with current research interests in developing new pyrimidine derivatives with enhanced properties and applications.
Structure
2D Structure
Properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-7(11)8-9-4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREJGFJNAXOWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-(5-Methylpyrimidin-2-yl)propan-1-one involves the reaction of 5-methylpyrimidine with propanone (acetone) under catalyzed conditions. This reaction typically proceeds via nucleophilic substitution or condensation mechanisms facilitated by acid or base catalysts. The choice of catalyst, solvent, temperature, and reaction time significantly influences the yield and purity of the final product.
Catalysts: Both acidic and basic catalysts have been employed. Acidic catalysts such as tosic acid or Lewis acids can activate the carbonyl group of propanone, enhancing electrophilicity and facilitating the reaction with the pyrimidine ring. Basic catalysts may deprotonate the pyrimidine nitrogen, increasing nucleophilicity.
Reaction Conditions: Typical temperatures range from ambient to moderately elevated (e.g., 70–110 °C), often depending on the catalyst and solvent system. Solvents such as methanol, toluene, or dichloromethane are used based on solubility and reaction kinetics.
Reaction Time: Reactions are generally carried out over several hours (e.g., 12 hours) to ensure completion.
This method yields this compound with good efficiency and is adaptable for scale-up in industrial settings.
Industrial Production Methods
For large-scale production, continuous flow reactors and automated systems are employed to optimize reaction efficiency and cost-effectiveness. These systems allow precise control over reaction parameters such as temperature, catalyst concentration, and reactant feed rates, improving reproducibility and yield.
Continuous Flow Reactors: Enable better heat and mass transfer, reducing side reactions and improving product purity.
Process Optimization: Includes solvent recycling, catalyst recovery, and reaction monitoring via in-line spectroscopy or chromatography.
Safety and Environmental Considerations: Industrial setups incorporate measures to handle volatile solvents and reagents safely and minimize waste.
Alternative Synthetic Strategies and Related Methodologies
While direct reaction of 5-methylpyrimidine with propanone is the main route, related literature on pyrimidine derivatives and ketone functionalizations provides insights into alternative or complementary methods:
Multicomponent Reactions: Some protocols involve condensation of substituted pyrimidines with aldehydes or ketones in the presence of catalysts like p-toluenesulfonic acid (TosOH) under reflux in methanol. These methods can be adapted to synthesize pyrimidinyl ketones with various substitutions.
Catalytic Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) are widely used for pyrimidine functionalization but are less common for direct ketone attachment. However, these methods can be useful for preparing intermediates or analogs related to this compound.
Oxidation and Reduction Post-Modification: The ketone group in the compound can be selectively oxidized or reduced to yield derivatives, which may be useful in synthetic sequences or biological studies.
Summary Table of Preparation Methods
| Method Type | Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield & Notes |
|---|---|---|---|---|---|---|
| Direct condensation | 5-Methylpyrimidine + Propanone | Acid or base catalyst (e.g., TosOH) | Methanol, toluene | 70–110 | ~12 hours | Good yield; scalable; industrially relevant |
| Multicomponent condensation | Substituted pyrimidine + aldehyde/ketone + TosOH | TosOH (0.2 eq) | Methanol | 70 | 12 hours | High selectivity; adaptable for derivatives |
| Pd-catalyzed cross-coupling | Pyrimidinyl amines + aryl halides | Pd2(dba)3, XantPhos, t-BuONa | Toluene | 90–110 | 12 hours | Used for analog synthesis; not direct for ketone attachment |
| Oxidation/Reduction post-synthesis | This compound | KMnO4 (oxidation), LiAlH4 (reduction) | Various solvents | Controlled | Variable | For functional group transformations |
Detailed Research Findings
The reaction of 5-methylpyrimidine with propanone under acidic catalysis proceeds through activation of the ketone carbonyl, allowing nucleophilic attack by the pyrimidine nitrogen at the 2-position, forming the ketone-substituted pyrimidine.
Optimization studies indicate that methanol as a solvent and tosic acid as catalyst at 70 °C for 12 hours provide a good balance of yield and purity.
Industrial scale methods emphasize continuous flow reactors to improve heat transfer and reaction control, reducing by-products.
Analytical techniques such as TLC monitoring, NMR, and mass spectrometry confirm the structure and purity of the product.
The compound serves as a key intermediate for further chemical transformations, including oxidation to carboxylic acids or reduction to alcohols.
The substitution pattern (5-methyl on pyrimidine) affects electronic properties and reactivity, distinguishing this compound from other pyrimidinyl ketones.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyrimidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1-(5-Methylpyrimidin-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrimidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-(Pyrimidin-5-yl)propan-1-one (CID 21614433)
- Structural Differences : The ketone is attached to the pyrimidine’s 5-position instead of the 2-position, and the methyl group is absent.
- Impact :
- Electronic Properties : The 2-position in pyrimidine is more electron-deficient due to proximity to nitrogen atoms, enhancing electrophilic reactivity compared to the 5-position .
- Solubility : The absence of a methyl group in CID 21614433 may reduce hydrophobicity.
- Synthesis : Both compounds likely require palladium-catalyzed cross-coupling, but regioselectivity challenges differ .
Cathinone Derivatives: 4-Fluoromethcathinone (4-FMC)
- Structural Differences: 4-FMC has a 4-fluorophenyl ring instead of pyrimidine and an additional methylamino group.
- Impact :
Heterocyclic Variants: 1-(3,4-Dihydroisoquinolin-2-yl)propan-1-one
- Structural Differences: The pyrimidine ring is replaced with a partially saturated isoquinoline.
- Applications: Isoquinoline derivatives are explored for anti-inflammatory activity, whereas pyrimidine analogs are more common in kinase inhibitors.
Substituent Variations: 2-Methyl-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propan-1-one
- Structural Differences: A pyrrolidine group replaces the methyl at the pyrimidine’s 2-position, and the propanone has an additional methyl branch.
- Impact: Hydrogen Bonding: The pyrrolidine group introduces basicity, enabling stronger interactions with acidic residues in biological targets . Stereoelectronic Effects: The branched propanone may hinder rotational freedom, affecting binding kinetics.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
1-(5-Methylpyrimidin-2-yl)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring, which is known to enhance biological activity through various mechanisms. The compound's molecular formula is C_8H_10N_2O, and it has a molecular weight of approximately 150.18 g/mol. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, leading to altered cellular signaling.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses and potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the pyrimidine ring significantly affect the compound's biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 5 | Enhances lipophilicity and receptor binding affinity |
| Variations in alkyl chains | Alter pharmacokinetics and potency against specific targets |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) assays revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting tumor cell proliferation. In one study:
- Cell Viability Assays : Treatment with the compound resulted in a reduction of cell viability in human cancer cell lines (e.g., HeLa, MCF-7) by approximately 50% at concentrations of 25 µM after 48 hours.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
-
Case Study on Antimicrobial Efficacy :
- A clinical evaluation demonstrated that formulations containing this compound significantly reduced infection rates in patients with skin infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Methylpyrimidin-2-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution or Friedel-Crafts acylation to attach the propan-1-one moiety to the pyrimidine ring. Use POCl₃ and DMF as catalysts for activating carbonyl groups, as demonstrated in analogous pyrimidine derivative syntheses .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
- Step 3 : Confirm purity using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and characterize via ¹H/¹³C NMR (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, methyl groups at δ 2.3–2.5 ppm).
Q. How should researchers safely handle this compound in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃ byproducts).
- Waste Disposal : Segregate organic waste containing the compound in halogen-resistant containers and consult institutional guidelines for hazardous chemical disposal .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodology :
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; monitor UV absorption at 254 nm .
- NMR Spectroscopy : Compare experimental spectra with computational predictions (e.g., DFT-calculated chemical shifts) to confirm structural integrity.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane (1:5 v/v) at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Process data with SHELXL for structure refinement, focusing on bond angles (e.g., C–C–C in propanone chain) and torsional parameters .
- Validation : Cross-check refined coordinates with Cambridge Structural Database entries for analogous pyrimidine ketones.
Q. What computational strategies can predict the electronic properties of this compound?
- Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electron localization functions (ELF) and electrostatic potential (ESP) surfaces. Map ESP to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as an electron-rich region) .
- DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level in Gaussian 16. Compare theoretical vs. experimental IR spectra to validate vibrational modes.
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
